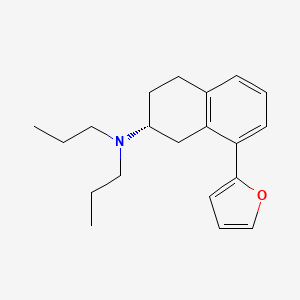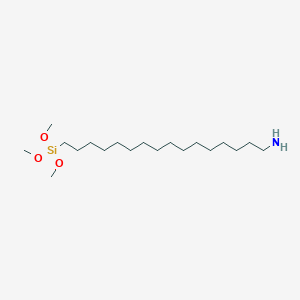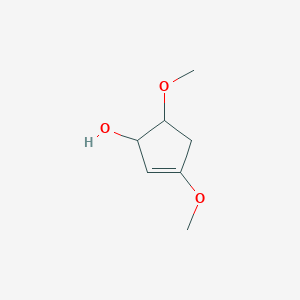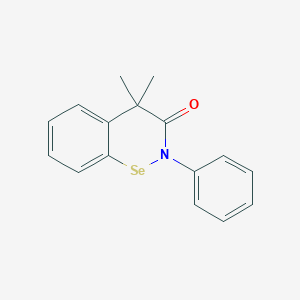![molecular formula C6H7BrN4 B12554517 7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 187867-21-6](/img/structure/B12554517.png)
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a base to introduce the bromine atom at the 7-position. The reaction conditions often include solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted derivatives, while oxidation and reduction reactions can produce oxides or dehalogenated compounds, respectively .
科学研究应用
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with specific optical and electronic properties.
作用机制
The mechanism of action of 7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in the development of kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in the design of anticancer agents.
Uniqueness
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine atom at the 7-position allows for further functionalization, making it a versatile building block in synthetic chemistry .
属性
CAS 编号 |
187867-21-6 |
|---|---|
分子式 |
C6H7BrN4 |
分子量 |
215.05 g/mol |
IUPAC 名称 |
7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C6H7BrN4/c1-3-5(7)6-8-4(2)10-11(6)9-3/h9H,1-2H3 |
InChI 键 |
WUAVYYAHNCWVTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC(=NN2N1)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphane](/img/structure/B12554438.png)
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)

![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)


![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

